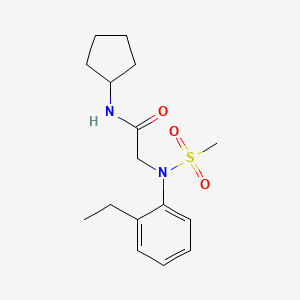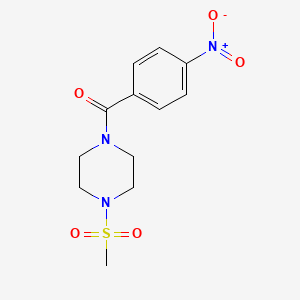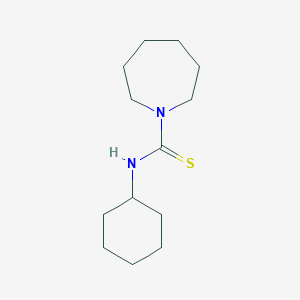
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide, also known as DPT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and activation of downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide is its selectivity for dopamine and norepinephrine transporters, which allows for the selective modulation of these neurotransmitter systems in the brain. However, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide also has some limitations, such as its relatively short duration of action and potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in scientific research. One area of interest is the development of more selective and potent N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide analogs that can be used to study the function of specific neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and ADHD. Finally, the development of new methods for the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide could lead to improved yields and purity, making it a more valuable tool for scientific research.
合成方法
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with morpholine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrogen peroxide to yield N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide. The purity of the final product can be improved by recrystallization.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and attention. This property makes N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide a valuable tool to study the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCBJMMGDXVFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)

![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)



![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
